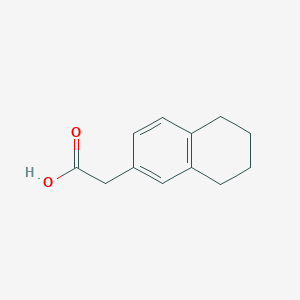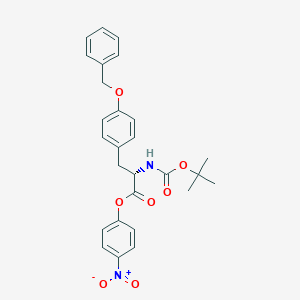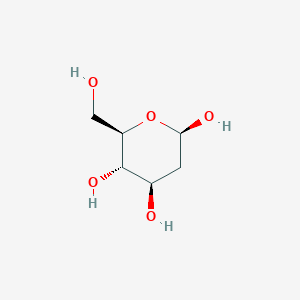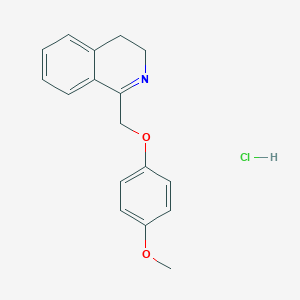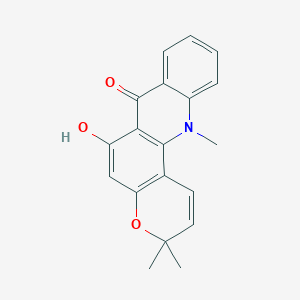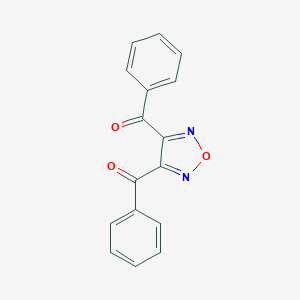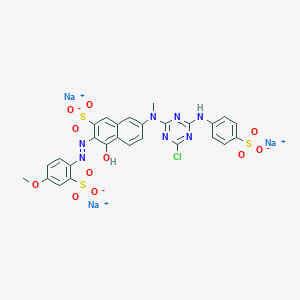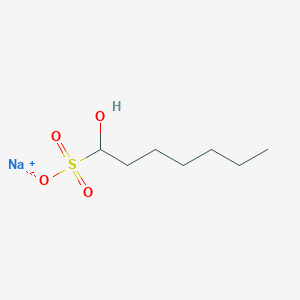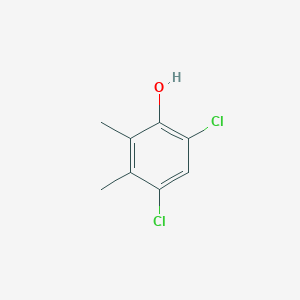
Strontium-86
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium-86 is a radioactive isotope of strontium, which is commonly found in the earth's crust. This isotope has a half-life of 28.8 years and is commonly used in scientific research applications. Strontium-86 is used as a tracer in various scientific fields, including geology, biology, and environmental science.
Scientific Research Applications
Strontium-86 is commonly used as a tracer in various scientific fields. In geology, it is used to study the movement of water and minerals in the earth's crust. In biology, it is used to study the movement of ions and molecules in cells and tissues. In environmental science, it is used to study the movement of pollutants in soil and water.
Mechanism Of Action
Strontium-86 acts as a tracer by replacing a naturally occurring element in a system. The strontium-86 is then tracked as it moves through the system, allowing researchers to study the movement of the system.
Biochemical And Physiological Effects
Strontium-86 does not have any known biochemical or physiological effects on living organisms. It is used solely as a tracer in scientific research.
Advantages And Limitations For Lab Experiments
The use of strontium-86 as a tracer has several advantages. It is a stable isotope, which means it does not decay quickly, allowing researchers to track its movement over a long period of time. It is also relatively easy to detect using various analytical techniques.
However, there are also limitations to the use of strontium-86. It is a radioactive isotope, which means it requires special handling and disposal procedures. It is also expensive to produce and may not be readily available for all research projects.
Future Directions
There are several future directions for the use of strontium-86 as a tracer. One area of research is the study of nutrient uptake in plants, which could have implications for agriculture and food production. Another area of research is the study of the movement of pollutants in groundwater, which could have implications for environmental remediation efforts. Additionally, the use of strontium-86 in medical imaging is an area of ongoing research.
Conclusion
Strontium-86 is a radioactive isotope commonly used as a tracer in scientific research. Its stable nature and ease of detection make it a valuable tool in studying the movement of various systems. While there are limitations to its use, ongoing research in various fields is exploring new applications for this valuable isotope.
Synthesis Methods
Strontium-86 is produced by the nuclear fission of uranium-235. Uranium-235 is bombarded with neutrons, which results in the formation of strontium-86. The resulting strontium-86 is then purified and isolated using various chemical separation techniques.
properties
CAS RN |
13982-14-4 |
|---|---|
Product Name |
Strontium-86 |
Molecular Formula |
Sr |
Molecular Weight |
85.909261 g/mol |
IUPAC Name |
strontium-86 |
InChI |
InChI=1S/Sr/i1-2 |
InChI Key |
CIOAGBVUUVVLOB-YPZZEJLDSA-N |
Isomeric SMILES |
[86Sr] |
SMILES |
[Sr] |
Canonical SMILES |
[Sr] |
synonyms |
86Sr isotope Sr-86 isotope Strontium-86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




